2,2'-Biphenyldicarboxylate
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Overview
Description
Diphenate(2-) is a dicarboxylic acid dianion obtained by deprotonation of both carboxy groups of diphenic acid. It is a conjugate base of a diphenate(1-).
Scientific Research Applications
Green Chemical Synthesis
2,2'-Biphenyldicarboxylate (α-DDB) has been explored in green chemical synthesis. An experiment for undergraduates involved synthesizing α-DDB using gallic acid, replacing toxic reagents with safer alternatives. This approach highlighted the feasibility of environmentally friendly synthesis methods in educational settings (Bian et al., 2016).
Monomer in Polymer Synthesis
2,5-Biphenyldicarboxylic acid, a variant of this compound, is important as a monomer in high-strength fiber and theoretical research in sub-LCD polymer applications. The synthesis from p-xylene and further conversion to 2,5-dimethyl-biphenyl before oxidation shows its potential in polymer chemistry (Jiang Feng, 2005).
Synthesis of Nano-porous Materials
Substituted 4,4'-biphenyldicarboxylate compounds, including a novel ligand synthesized from 4-amidosalicylic acid, have applications in creating nano-porous materials. These compounds, due to their rigid bridge-linking ligand properties, are significant in material science (Zhu Dun-ru, 2007).
Coordination Polymers and Magnetic Properties
This compound has been used in the hydrothermal synthesis of one-dimensional coordination polymers. These polymers, involving metals like Cobalt and Nickel, exhibit interesting magnetic properties, which could be significant in material science and magnetic research (Kumagai et al., 2002).
Tyrosinase Inhibitors
Biphenyl-based compounds, including biphenyldicarboxylate derivatives, have been studied for their potential as tyrosinase inhibitors. This research is relevant in pharmaceutical applications, particularly in treatments involving enzymatic activities (Kwong et al., 2017).
Supercapacitor and Sarcosine Detection
A novel Ni metal-organic framework based on this compound has been used as an electrode material for supercapacitors and for the detection of sarcosine. This demonstrates its potential in electrochemical applications (Lin et al., 2021).
Thermochemical Studies
The thermochemistry of biphenyldicarboxylic acids, including 2,2'- and 4,4'-biphenyldicarboxylic acid, has been investigated. This research provides insights into their enthalpic properties, relevant in physical chemistry and material science (Matos et al., 2004).
Charge Localization in Heavy Alkali Metal Ion Complexes
Studies on the crystal structure of 4,4'-biphenyldicarboxylate complexes with alkali metals like Rubidium and Cesium have provided insights into charge localization phenomena. This is significant in the study of coordination chemistry and crystallography (Harrowfield & Thuéry, 2016).
Properties
Molecular Formula |
C14H8O4-2 |
---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
2-(2-carboxylatophenyl)benzoate |
InChI |
InChI=1S/C14H10O4/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(17)18/h1-8H,(H,15,16)(H,17,18)/p-2 |
InChI Key |
GWZCCUDJHOGOSO-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)[O-])C(=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)[O-])C(=O)[O-] |
Synonyms |
1,1'-biphenyl-2,2'-dicarboxylate 2,2'-diphenic acid diphenic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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